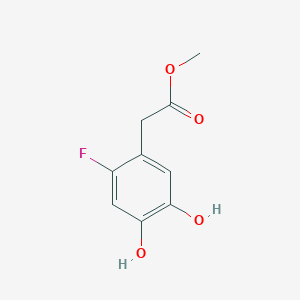
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a derivative of 2-fluoro-4,5-dihydroxyphenylacetic acid, which is a natural product found in certain plants and fungi. Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate is not fully understood, but it is believed to be mediated through its antioxidant and anti-inflammatory properties. This compound has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals. It has also been shown to inhibit the expression of pro-inflammatory cytokines and to activate anti-inflammatory pathways.
生化学的および生理学的効果
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce oxidative stress, and protect against neurodegeneration. It has also been shown to improve insulin sensitivity and to reduce inflammation in the liver. In plant studies, Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has been shown to promote plant growth and to induce resistance to pathogens.
実験室実験の利点と制限
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has several advantages and limitations for lab experiments. One of the main advantages is its stability, which allows for long-term storage and use in various experiments. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research on Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases and other inflammatory conditions. Another direction is to explore its potential use as a plant growth regulator and natural pesticide. Additionally, there is a need for further studies on the mechanism of action and biochemical and physiological effects of this compound. Overall, the research on Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has shown promising results and has opened up new avenues for research in various fields.
合成法
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate can be synthesized using different methods, including esterification, acetylation, and methylation. One of the most commonly used methods is the esterification of 2-fluoro-4,5-dihydroxyphenylacetic acid with methanol and sulfuric acid as a catalyst. The reaction is carried out at a temperature of 60-70°C for several hours, and the product is purified using column chromatography. Another method involves the acetylation of 2-fluoro-4,5-dihydroxyphenylacetic acid followed by methylation using dimethyl sulfate and sodium hydride. The product is then purified using recrystallization.
科学的研究の応用
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate has been studied for its potential use as a plant growth regulator and as a natural pesticide. In industry, this compound has been studied for its potential use in the synthesis of novel materials.
特性
CAS番号 |
141523-25-3 |
|---|---|
製品名 |
Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate |
分子式 |
C9H9FO4 |
分子量 |
200.16 g/mol |
IUPAC名 |
methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C9H9FO4/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4,11-12H,3H2,1H3 |
InChIキー |
YYVBJRPVHMAROB-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC(=C(C=C1F)O)O |
正規SMILES |
COC(=O)CC1=CC(=C(C=C1F)O)O |
同義語 |
Benzeneacetic acid, 2-fluoro-4,5-dihydroxy-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)


![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)


![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)